While research on 5-Methyl-2-nitroaniline itself seems limited, it serves as a precursor for the synthesis of other compounds with potential applications in various scientific fields:
5-Methyl-2-nitroaniline, with the CAS number 578-46-1, is an organic compound that belongs to the class of nitroanilines. It is characterized by a molecular formula of and a molecular weight of approximately 152.15 g/mol. The compound typically appears as yellow leaflets or an orange powder and is known for its chemical reactivity and potential health hazards.
5-Methyl-2-nitroaniline exhibits notable reactivity, particularly with strong oxidizers and various acid derivatives. It is incompatible with:
Due to its structure, it can undergo various electrophilic substitution reactions typical of aromatic compounds, especially in the presence of suitable reagents .
Exposure to 5-Methyl-2-nitroaniline can lead to health risks, including irritation and potentially serious conditions like methemoglobinemia, which affects the blood's ability to carry oxygen. Its toxicity profile indicates that it may cause harmful effects upon inhalation, ingestion, or skin contact . The compound has been classified under hazardous materials due to its acute toxicity (GHS classifications: GHS06, GHS08, GHS09) .
5-Methyl-2-nitroaniline can be synthesized through several methods involving the nitration of 5-methylaniline. This process typically involves the use of nitric acid and sulfuric acid to introduce the nitro group into the aromatic ring. The specific synthesis conditions can vary based on desired yield and purity .
This compound has applications in various fields:
Research indicates that 5-Methyl-2-nitroaniline may interact with biological systems in ways that could affect cellular functions. Its structural similarity to other nitroanilines suggests potential for similar biological interactions, warranting further investigation into its pharmacological properties and metabolic pathways .
5-Methyl-2-nitroaniline shares structural similarities with several other nitroanilines, including:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| 4-Nitroaniline | 100-01-6 | Nitro group at para position |
| 3-Nitroaniline | 99-09-8 | Nitro group at meta position |
| 2-Nitroaniline | 88-74-4 | Nitro group at ortho position |
5-Methyl-2-nitroaniline is unique due to its methyl substitution at the meta position relative to the nitro group, which influences its reactivity and biological properties compared to these similar compounds .
Acute Toxic;Health Hazard;Environmental Hazard